molecular formula C21H18FN3O4 B11192582 N-(1,3-benzodioxol-5-yl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11192582
M. Wt: 395.4 g/mol
InChI Key: OPCBOAWQIZHOFW-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide (referred to as the target compound) is a pyrimidinone derivative with a molecular formula of C₂₁H₁₈FN₃O₄ and a molecular weight of 395.39 g/mol . The structure comprises:

  • A pyrimidinone core (6-oxo-1,6-dihydropyrimidine) substituted at position 4 with an ethyl group and at position 2 with a 3-fluorophenyl ring.
  • An acetamide linker connecting the pyrimidinone to a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) group.

This compound is available in milligram quantities for research purposes .

Properties

Molecular Formula

C21H18FN3O4

Molecular Weight

395.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H18FN3O4/c1-2-15-10-20(27)25(21(24-15)13-4-3-5-14(22)8-13)11-19(26)23-16-6-7-17-18(9-16)29-12-28-17/h3-10H,2,11-12H2,1H3,(H,23,26)

InChI Key

OPCBOAWQIZHOFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with a dihydropyrimidinone derivative under specific reaction conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The dihydropyrimidinone core can be reduced to yield dihydropyrimidine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidinone-Based Analogs

2-[4-Ethyl-2-(3-Fluorophenyl)-6-Oxopyrimidin-1(6H)-yl]-N-(4-Methylbenzyl)Acetamide
  • Molecular Formula : C₂₂H₂₂FN₃O₂ .
  • Key Differences :
    • Replaces the 1,3-benzodioxol-5-yl group with a 4-methylbenzyl moiety.
    • Lower molecular weight (379.44 g/mol ) due to the absence of two oxygen atoms in the benzodioxol ring.
    • Structural Implications :
  • The 4-methylbenzyl group may reduce steric hindrance compared to the planar benzodioxol ring.
  • Reduced polarity could affect solubility or membrane permeability .
N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-[4-Methyl-6-Oxo-2-(Piperidin-1-yl)Pyrimidin-1(6H)-yl]Acetamide
  • Molecular Formula : C₂₀H₂₄N₄O₄ .
  • Key Differences: Substitutes the 3-fluorophenyl group at position 2 of the pyrimidinone with a piperidin-1-yl group. The benzodioxol group is attached via a methyl linker instead of a direct acetamide bond. Structural Implications:
  • The methyl linker may increase conformational flexibility .

Core Structure Variations

Pyridazinone Derivatives
  • Example: N-(4-Bromophenyl)-2-{3-Methyl-5-[4-(Methylthio)Benzyl]-6-Oxopyridazin-1(6H)-yl}Acetamide (Compound 8a, ). Core: Pyridazinone (6-oxo-1,6-dihydropyridazine) instead of pyrimidinone. Key Differences:
  • Pyridazinone has two adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
  • The methylthio substituent introduces sulfur, which may influence metabolic stability .
Indazolo-Quinoxaline Derivatives
  • Example: N-(tert-Butyl)-2-(6-Oxoindazolo[2,3-a]Quinoxalin-5(6H)-yl)-2-Phenylacetamide (Compound 6b, ). Core: Indazolo-quinoxaline fused ring system. Key Differences:
  • NMR data show distinct chemical shifts for protons near the fused ring system compared to pyrimidinone derivatives .

Substitution Pattern Analysis

Fluorophenyl vs. Chlorophenyl
  • Target Compound: 3-Fluorophenyl at position 2 of the pyrimidinone.
  • Analog : N-(1,3-Benzodioxol-5-yl)-2-[3-(4-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl]Acetamide ().
    • Key Differences :
  • Chlorine (electron-withdrawing) vs. fluorine (electronegative but smaller) alters electronic effects on the aromatic ring.
  • Pyridazinyl vs. pyrimidinyl core changes nitrogen positioning and dipole moments .
Ethyl vs. Methyl Substitutions
  • The 4-ethyl group in the target compound may enhance lipophilicity compared to analogs with smaller alkyl groups (e.g., methyl). This could impact pharmacokinetic properties like volume of distribution .

Physicochemical and Spectral Comparisons

NMR and HRMS Data

  • Target Compound: Not directly reported in evidence, but analogs in and highlight how substituents affect spectral profiles. For example: 6b (): Benzodioxol protons resonate at δ 6.7–6.9 ppm, while pyrimidinone protons appear as singlets near δ 8.1 ppm. 8a (): Methylthio groups show distinct δ 2.5 ppm signals in ¹H NMR .

Molecular Weight and Polarity

  • The target compound’s molecular weight (395.39 g/mol ) is higher than most analogs (e.g., 379.44 g/mol in ), primarily due to the benzodioxol group. This may influence solubility in aqueous media .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the benzodioxole and pyrimidine moieties. The structural characterization can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the molecular structure and purity.

2.1 Antimicrobial Activity

Research has indicated that compounds containing the benzodioxole structure exhibit promising antimicrobial properties. For example, derivatives have been shown to be effective against various bacterial strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.0619 μmol/mL to higher concentrations depending on the specific derivative tested .

2.2 Antidiabetic Properties

Recent studies have highlighted the potential of benzodioxole derivatives as α-amylase inhibitors, which are crucial in managing diabetes by regulating carbohydrate metabolism. For instance, certain derivatives demonstrated IC50 values of 0.85 µM and 0.68 µM against α-amylase, indicating strong inhibitory effects while showing minimal cytotoxicity in normal cell lines . In vivo tests in diabetic mice showed significant reductions in blood glucose levels, reinforcing the compound's antidiabetic potential.

2.3 Anticancer Activity

The anticancer efficacy of benzodioxole derivatives has also been investigated. Some compounds exhibited significant activity against multiple cancer cell lines with IC50 values ranging from 26 to 65 µM . These findings suggest that the compound may interfere with cancer cell proliferation while sparing normal cells, indicating a favorable safety profile.

Case Study 1: Antimicrobial Efficacy

A study synthesized several benzodioxole derivatives and tested their antimicrobial activity against Bacillus cereus and C. albicans. The results indicated that specific derivatives had potent activity with MIC values significantly lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Antidiabetic Effects

In a controlled study involving streptozotocin-induced diabetic mice, administration of a specific benzodioxole derivative led to a marked decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses, showcasing its effectiveness as an antidiabetic agent .

4. Research Findings Summary

Property Value/Observation
Antimicrobial Activity MIC for S. aureus: 0.0619 μmol/mL
Antidiabetic IC50 0.68 µM (α-amylase inhibition)
Anticancer IC50 26–65 µM against various cancer lines
In Vivo Glucose Reduction From 252.2 mg/dL to 173.8 mg/dL in diabetic mice

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